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Compound of Interest

Compound Name: 2-(Indolin-2-yl)-1H-indole

CAS No.: 38505-89-4

Cat. No.: B3133287

Get Quote

Executive Summary
2-(Indolin-2-yl)-1H-indole represents a pivotal structural motif in heterocyclic chemistry,

formed via the acid-catalyzed dimerization of indole. Historically significant for the debate

surrounding its connectivity (C2–C3 vs. C2–C2), this molecule serves as a model system for

understanding the electrophilic reactivity of the indole nucleus. Today, it functions as a

precursor in the synthesis of complex bis-indole alkaloids and therapeutic agents.

This guide provides a comprehensive analysis of its discovery, the definitive resolution of its

structure, and optimized protocols for its controlled synthesis.

Historical Genesis & Structural Elucidation[1]
The discovery of the indole dimer is a case study in the evolution of structural determination

methods.

The Schmitz-Dumont Era (1930s)
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In the early 20th century, Schmitz-Dumont and colleagues (1933) first isolated a crystalline

dimer upon treating indole with strong acids.[1] Based on the limited analytical tools of the time,

they proposed a structure that presumed a C3–C3 linkage, influenced by the known high

reactivity of the indole C3 position. This initial hypothesis dominated the field for two decades.

The Hodson-Smith Correction (1950s)
The definitive structural revision occurred in the 1950s.[1] G.F. Smith (1954) and subsequently

Hodson and Smith (1957) utilized chemical degradation studies to challenge the Schmitz-

Dumont model.

The Experiment: They subjected the dimer to Hofmann degradation and oxidation.

The Evidence: The degradation yielded 2-dimethylaminobenzyl alcohol, a result incompatible

with a C3–C3 linkage but perfectly consistent with a 2-(indolin-2-yl) structure.

Conclusion: The dimer was confirmed to be 2-(2,3-dihydro-1H-indol-2-yl)-1H-indole,

establishing that while the electrophile (protonated indole) forms at C3, the nucleophilic

attack occurs at C2, or involves a C3-attack followed by a 1,2-migration.

Timeline of Discovery
1933: Schmitz-Dumont
Isolates 'Indole Dimer'

Proposes C3-C3 Structure

1954: G.F. Smith
Challenges Structure
Suggests C2-Linkage

1957: Hodson & Smith
Confirm Structure via
Degradation Studies

2000s+: Modern Synthesis
Lewis Acid Catalysis

(Sc(OTf)3, etc.)
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Figure 1: Chronological evolution of the discovery and structural validation of the indole dimer.

Mechanistic Analysis
The formation of 2-(indolin-2-yl)-1H-indole is an electrophilic aromatic substitution where one

indole molecule acts as the electrophile and another as the nucleophile.

Reaction Pathway[2]
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Protonation: Indole is protonated at C3, destroying aromaticity in the pyrrole ring and

generating a resonance-stabilized indolium cation (electrophile).[1]

Nucleophilic Attack: A neutral indole molecule attacks the indolium cation. While C3 is the

most nucleophilic site, steric hindrance and stability favor the formation of the C2–C3 bond

(Plancher rearrangement) or direct C2 attack, ultimately leading to the thermodynamically

stable 2,2'-linkage.

Deprotonation: Loss of a proton restores aromaticity in the attacking ring, while the

electrophilic ring remains reduced (indoline).[1]

Mechanism Diagram
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Figure 2: Acid-catalyzed mechanistic pathway for indole dimerization.[1]

Synthetic Methodologies
While classic methods used mineral acids (HCl, HBr), they often suffered from uncontrolled

polymerization (forming trimers and higher oligomers).[1] Modern protocols utilize Lewis acids

for higher selectivity.

Comparative Data: Acid Catalysts
Catalyst Solvent Conditions Yield (Dimer)

Selectivity
Issues

HCl (Gas) Benzene RT, 12h 40-50%
High trimer

formation

H₃PO₄ (85%) Toluene Reflux 55%
Difficult

purification

Sc(OTf)₃ CH₂Cl₂ RT, 2h 85-92%
Excellent mono-

dimer selectivity

InCl₃ CH₃CN RT, 4h 78%
Moderate trimer

formation

Optimized Protocol: Scandium(III) Triflate Catalysis
Reference: Kumar, A. et al. (Synlett, 2000s)[1][2]

This protocol is recommended for research applications due to its mild conditions and high

selectivity.

Reagents:
Indole (1.0 equiv)[1][3]

Scandium(III) Triflate [Sc(OTf)₃] (5 mol%)[1]

Dichloromethane (DCM), anhydrous
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Step-by-Step Workflow:
Preparation: In a flame-dried round-bottom flask, dissolve Indole (1.17 g, 10 mmol) in

anhydrous DCM (20 mL).

Catalyst Addition: Add Sc(OTf)₃ (246 mg, 0.5 mmol) in one portion at room temperature.

Reaction: Stir the mixture at 25°C. Monitor via TLC (20% EtOAc/Hexane). The spot for indole

(R_f ~0.6) will disappear, and a new lower R_f spot (dimer) will appear.

Note: Reaction typically completes in 2–4 hours.

Quench: Add water (10 mL) to quench the Lewis acid.[1]

Extraction: Extract with DCM (2 x 15 mL). Wash combined organics with brine, dry over

anhydrous Na₂SO₄.

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 100-

200 mesh) using a gradient of Hexane:EtOAc (95:5 to 90:10).

Product: 2-(Indolin-2-yl)-1H-indole is isolated as a pale yellow/white solid.

Characterization & Validation
To ensure the integrity of the synthesized dimer, the following spectral signatures must be

verified.

¹H NMR (CDCl₃, 400 MHz):

Indoline Chiral Center: A distinct triplet or doublet of doublets at δ 4.8–5.2 ppm (C2-H of

the indoline ring).[1]

Indoline CH₂: Multiplets at δ 3.2–3.6 ppm (C3-H₂ of the indoline ring).[1]

Indole NH: Broad singlet at δ 8.0–8.5 ppm.

Indoline NH: Broad singlet at δ 4.0–4.5 ppm (often broader than Indole NH).[1]

Mass Spectrometry:
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HRMS (ESI+): Calculated for C₁₆H₁₅N₂ [M+H]⁺: 235.1235.[1]

Key Structural Check:

Absence of the C2-H signal of the indole ring (normally ~δ 7.2 in monomer) indicates

substitution at this position.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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